

An In-Depth Technical Guide to the Structural Investigation of Claramine (TFA)

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Compound of Interest

Compound Name: Claramine (TFA)

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Abstract

Claramine, a synthetic steroidal polyamine, has emerged as a molecule of significant therapeutic interest, notably for its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and its potential applications in treating type II diabetes and neurodegenerative diseases.[1][2] As a derivative of the natural aminosterol Trodusquemine, its unique structure, featuring a complex polyamine chain appended to a steroid nucleus, is central to its biological activity.[1] This guide provides a comprehensive, methodology-driven framework for the definitive structural elucidation and verification of Claramine, presented as its commonly synthesized trifluoroacetic acid (TFA) salt. Designed for researchers, chemists, and drug development professionals, this document details the integrated analytical workflow required to confirm the identity, purity, and precise three-dimensional structure of this promising compound, ensuring scientific integrity from synthesis to application.

The Molecular Architecture of Claramine

Claramine is a polyaminosteroid derivative characterized by a cholestane-type steroidal backbone.[1] The core structure is a cyclopenta[a]phenanthrene ring system. A key feature is the attachment of a linear polyamine chain—specifically a spermino-like group—to the C6

position of the steroid. The accepted chemical structure for the Claramine free base is C₃₇H₇₂N₄O, with the systematic IUPAC name (3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]

The molecule's therapeutic action is linked to its ability to permeate the blood-brain barrier and regulate the properties of lipid membranes, thereby protecting cells from a variety of toxins and inhibiting protein aggregation.[4][5] Understanding and verifying this intricate structure is the foundational step for any research or development endeavor.

Caption: Skeletal overview of the Claramine structure highlighting the steroidal core and key substituents.

The Analytical Workflow: A Multi-Modal Approach to Structural Verification

The confirmation of Claramine's structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal analytical methods. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. This process is essential for confirming the successful outcome of a synthesis and for establishing a reference standard for quality control.

Caption: Recommended analytical workflow for the comprehensive structural verification of Claramine (TFA).

Mass Spectrometry: Confirming Composition and Connectivity

Expertise & Experience: Mass spectrometry (MS) serves as the first line of analytical evidence. Its primary role is to confirm the molecular weight and, with high-resolution instruments, the elemental formula. For a molecule like Claramine, which contains multiple nitrogen atoms, precise mass measurement is crucial to differentiate it from other potential synthetic byproducts.

A. High-Resolution Mass Spectrometry (HRMS)

- Causality: HRMS is chosen over standard MS because its high mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental formula from the measured mass of the molecular ion. This is a critical validation step.[6]
- Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass to the theoretically calculated mass. A close match provides high confidence in the elemental composition.

Experimental Protocol: HRMS of Claramine

- Sample Preparation: Prepare a 1 mg/mL stock solution of **Claramine (TFA)** in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the amine groups for positive ion mode detection.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
- Acquisition Parameters:
 - Ionization Mode: Positive ESI (+)
 - Mass Range: m/z 100-1500
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 120 °C
 - Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy.
- Data Analysis: Identify the monoisotopic peak for the protonated molecule, $[M+H]^+$. Use the instrument software to calculate the elemental composition based on the accurate mass.

Parameter	Theoretical Value	Expected Observation
Formula (Free Base)	C ₃₇ H ₇₂ N ₄ O	-
Formula ([M+H] ⁺)	C ₃₇ H ₇₃ N ₄ O ⁺	C ₃₇ H ₇₃ N ₄ O ⁺
Calculated Mass ([M+H] ⁺)	585.5833	-
Observed Mass ([M+H] ⁺)	-	585.5833 ± 0.0029 (within 5 ppm)

B. Tandem Mass Spectrometry (MS/MS)

- **Causality:** MS/MS is employed to gain structural insights by inducing fragmentation of the parent ion. The resulting fragment ions provide evidence of the molecule's connectivity. For Claramine, the polyamine chain is expected to fragment in a predictable manner, confirming its structure and its attachment to the steroid core.[7]
- **Trustworthiness:** The observation of characteristic neutral losses and fragment ions corresponding to the polyamine subunits validates the proposed connectivity.

Experimental Protocol: MS/MS of Claramine

- **Instrumentation:** Use a triple quadrupole, Q-TOF, or ion trap instrument capable of collision-induced dissociation (CID).
- **Acquisition:** Isolate the [M+H]⁺ parent ion (m/z 585.6) in the first mass analyzer.
- **Fragmentation:** Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV).
- **Analysis:** Analyze the resulting fragment ions in the second mass analyzer. Key expected fragments would arise from cleavages along the polyamine chain, providing sequence-like information.

NMR Spectroscopy: The Definitive Structural Map

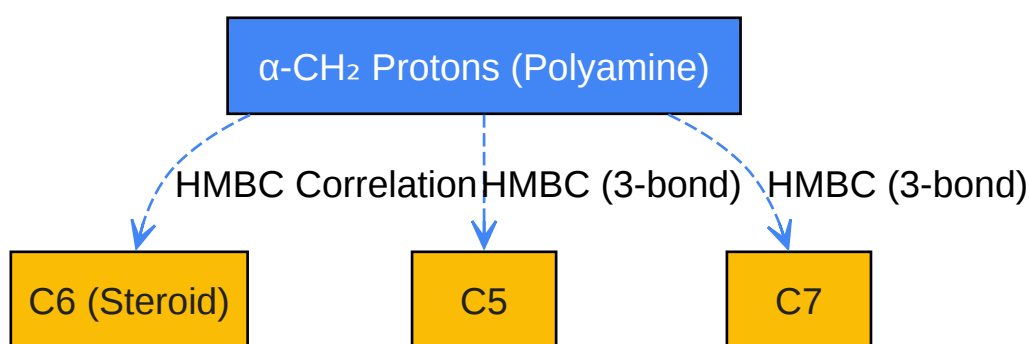
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[8] For a complex, non-

symmetric molecule like Claramine, a full suite of 1D and 2D NMR experiments is mandatory to assign every proton and carbon and to confirm the stereochemistry. The complexity of the steroidal proton signals, which are often heavily overlapped, necessitates the use of 2D techniques to resolve individual resonances.[9][10]

Experimental Protocol: NMR Analysis of Claramine

- **Sample Preparation:** Dissolve ~10-15 mg of **Claramine (TFA)** in 0.6 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Methanol-d₄ is often preferred for polyamines as it can exchange with the N-H protons, simplifying the spectra.
- **Instrumentation:** A high-field NMR spectrometer (≥500 MHz) is required for adequate signal dispersion, especially in the crowded aliphatic region of the steroid.
- **Experiments & Causality:**
 - ¹H NMR: Provides the initial map of all protons. Integration gives the relative number of protons in each environment. The chemical shifts indicate the electronic environment (e.g., protons near the hydroxyl group will be downfield).
 - ¹³C NMR (and DEPT): Shows all unique carbon atoms. DEPT-135 experiments differentiate between CH₃, CH₂, and CH carbons, which is vital for assigning the steroidal skeleton and polyamine chain.
 - 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the connectivity within the individual rings of the steroid and along the backbone of the polyamine chain.
 - 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary experiment for assigning the ¹³C chemical shifts based on the more easily resolved ¹H signals.
 - 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the entire molecule together. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of isolated spin systems identified by COSY. For Claramine, key HMBC correlations would be:

- From the C18 and C19 methyl protons to the surrounding quaternary and CH carbons, anchoring the core steroid structure.
- From the protons on the first methylene group of the polyamine chain to C6 of the steroid, unambiguously confirming the attachment point.
- Across the ether linkages and C-N bonds within the polyamine chain.
- ^{19}F NMR: A simple but definitive experiment to confirm the trifluoroacetate (TFA) counterion. It should show a single, sharp resonance at approximately -76 ppm (referenced to CCl_3F).



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Caption: Key HMBC correlation confirming the C6 attachment of the polyamine chain to the steroid nucleus.

X-ray Crystallography: The Absolute Structure

Expertise & Experience: While MS and NMR can define the constitution and relative configuration of Claramine, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[11][12] It is the gold standard for determining stereochemistry. However, its application is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: This is a process of systematic screening. Dissolve highly purified **Claramine (TFA)** in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Use techniques

like slow evaporation or vapor diffusion with an anti-solvent (e.g., diethyl ether, hexane) over a range of temperatures.

- **Crystal Selection:** Identify a suitable single crystal (well-formed, no visible defects) under a microscope and mount it on a goniometer.
- **Data Collection:** Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit with the experimental data. The resulting model provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

Conclusion

The structural investigation of **Claramine (TFA)** is a rigorous process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of its elemental composition, while a comprehensive suite of 1D and 2D NMR experiments serves to map its intricate covalent framework and relative stereochemistry. For absolute confirmation, single-crystal X-ray crystallography remains the definitive, albeit challenging, method. By following the detailed workflow and protocols outlined in this guide, researchers and drug developers can confidently verify the structure of synthesized Claramine, ensuring the integrity and reproducibility of their scientific findings and paving the way for its further therapeutic development.

References

- Stoyanov, S., Stoyanova, R., & Marchewka, M. K. (2021). Synthesis, spectroscopic and structural elucidation of sympathomimetic amine, tyraminium dihydrogenphosphate. PubMed. Retrieved February 5, 2026, from [\[Link\]](#)
- De Lombares, M. F., et al. (2022). A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents. ACS Publications. Retrieved February 5, 2026, from [\[Link\]](#)

- ResearchGate. (n.d.). Structure of TFA. Green = fluorine, grey = carbon, red = oxygen, white = hydrogen. ResearchGate. Retrieved February 5, 2026, from [\[Link\]](#)
- Scionti, G., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. National Institutes of Health. Retrieved February 5, 2026, from [\[Link\]](#)
- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. Taylor & Francis. Retrieved February 5, 2026, from [\[Link\]](#)
- ResearchGate. (n.d.). The molecular structures of TFA in form I and form II, with atom.... ResearchGate. Retrieved February 5, 2026, from [\[Link\]](#)
- LeBlanc, A. C., et al. (2015). Functional Properties of Claramine: A Novel PTP1B Inhibitor and Insulin-Mimetic Compound. PubMed. Retrieved February 5, 2026, from [\[Link\]](#)
- Kim, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved February 5, 2026, from [\[Link\]](#)
- Chen, F., et al. (2022). PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. PubMed. Retrieved February 5, 2026, from [\[Link\]](#)
- Kim, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. PubMed. Retrieved February 5, 2026, from [\[Link\]](#)
- Shi, Y. N., et al. (2021). Steroidal alkaloids from Solanum nigrum and their cytotoxic activities. PubMed. Retrieved February 5, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Claramine TFA salt. PubChem. Retrieved February 5, 2026, from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Optimized LC-MS method for simultaneous polyamine profiling and ADC/ODC activity quantification.... PMC. Retrieved February 5, 2026, from [\[Link\]](#)

- Sannigrahi, A., et al. (2022). Pharmacological inhibition of α -synuclein aggregation within liquid condensates. National Institutes of Health. Retrieved February 5, 2026, from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC. Retrieved February 5, 2026, from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Claramine. PubChem. Retrieved February 5, 2026, from [[Link](#)]
- Wikipedia. (n.d.). Polyamine. Wikipedia. Retrieved February 5, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- Fun, H. K., Boonnak, N., & Chantrapromma, S. (2010). Single Crystal X ray Structural Determination of Natural Products. American Institute of Physics. Retrieved February 5, 2026, from [[Link](#)]
- Woster, P. M. (2002). Polyamine Structure and Synthetic Analogs. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Optimized MS information for polyamines and steroids. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. JEOL Ltd. Retrieved February 5, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Single Crystal X-ray Structural Determination of Natural Products. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- Lin, Y. R., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. MDPI. Retrieved February 5, 2026, from [[Link](#)]
- Dermatology Times. (2024). Phase 1b/2 Trial Launches Evaluating Polyamine Pathway Inhibition in Metastatic Melanoma and Breast Cancer. Dermatology Times. Retrieved February 5, 2026, from [[Link](#)]

- Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Retrieved February 5, 2026, from [[Link](#)]
- Seale, T. W., et al. (1984). Isolation and characterization of a polyamine-peptide conjugate from human amniotic fluid. Archives of Biochemistry and Biophysics. Retrieved February 5, 2026, from [[Link](#)]
- Wang, Y., & Chen, Y. (2024). Advanced crystallography for structure determination of natural products. RSC Publishing. Retrieved February 5, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Design, Synthesis and Biological Activity of C3 Hemisynthetic Triterpenic Esters as Novel Antitrypanosomal Hits. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry. PMC. Retrieved February 5, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Solution NMR analysis of the steroidal compounds 1 and 2. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- Wikipedia. (n.d.). Cadmium. Wikipedia. Retrieved February 5, 2026, from [[Link](#)]
- ResearchGate. (n.d.). Polyamine chemical structure. ResearchGate. Retrieved February 5, 2026, from [[Link](#)]
- Stanford University Mass Spectrometry. (n.d.). Quantitative LC-MS/MS analysis of polyamines and their metabolic precursors in lung tissue. Stanford University. Retrieved February 5, 2026, from [[Link](#)]
- Sci-Hub. (n.d.). Structural Studies of (Ca,Sr)F₂ Single Crystals with Raman and NMR Spectroscopies. Sci-Hub. Retrieved February 5, 2026, from [[Link](#)]
- MDPI. (2023). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. MDPI. Retrieved February 5, 2026, from [[Link](#)]

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Sources

- 1. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Claramine | C37H72N4O | CID 142494154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological inhibition of α -synuclein aggregation within liquid condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. Advanced crystallography for structure determination of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
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